2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol
Description
The compound 2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol is a sulfur-containing imidazole derivative featuring a 4-methyl-substituted imidazole core linked via an ethylsulfanyl bridge to an ethanol moiety.
Properties
CAS No. |
144396-10-1 |
|---|---|
Molecular Formula |
C8H14N2OS |
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-[2-(4-methylimidazol-1-yl)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C8H14N2OS/c1-8-6-10(7-9-8)2-4-12-5-3-11/h6-7,11H,2-5H2,1H3 |
InChI Key |
YCENIKZLLNWMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)CCSCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylimidazole and 2-chloroethanol.
Formation of Intermediate: 4-Methylimidazole is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-methyl-1H-imidazol-1-yl)ethanol.
Thioether Formation: The intermediate is then reacted with 2-chloroethylthiol in the presence of a base to form the final product, 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The imidazole ring can interact with metal ions or active sites of enzymes, while the thioether linkage can provide additional binding interactions. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol ()
- Core Structure: The imidazole ring is substituted with a nitro group (electron-withdrawing) at position 5 and a styryl group at position 2, linked to ethanol via a direct bond.
- Key Differences: The absence of a sulfanyl bridge distinguishes this compound from the target molecule.
2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol ()
- Core Structure: A benzimidazole scaffold (fused benzene-imidazole system) substituted with a 4-methylphenoxyethyl group at position 1 and a sulfanylethanol moiety at position 2.
- Key Differences: Benzimidazole vs. imidazole: The fused aromatic system may improve thermal stability and lipophilicity. The 4-methylphenoxy group introduces steric bulk and alters solubility compared to the simpler 4-methyl group in the target compound .
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone ()
- Core Structure: A dihydroimidazole (partially saturated) ring with a methylsulfanyl group at position 2, linked to a 4-chlorophenyl-substituted ethanone.
- A ketone group replaces the ethanol moiety, altering hydrogen-bonding capabilities .
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₈H₁₄N₂OS | 186.28 | 4-Methylimidazole, ethylsulfanyl, ethanol |
| 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethanol | C₁₃H₁₃N₃O₃ | 283.26 | Nitro, styryl, ethanol |
| 2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol | C₁₈H₂₀N₂O₂S | 328.43 | Benzimidazole, phenoxyethyl, sulfanylethanol |
| 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone | C₁₂H₁₃ClN₂OS | 284.76 | Dihydroimidazole, methylsulfanyl, ethanone |
- Solubility: Ethanol and sulfanyl groups enhance water solubility compared to purely aromatic or ketone-containing analogs.
- Thermal Stability : Benzimidazole derivatives () exhibit higher stability due to fused aromatic systems .
Biological Activity
The compound 2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol is a sulfur-containing organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 4-methylimidazole moiety, which is known for its biological relevance, particularly in the context of enzyme interactions and receptor binding.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of imidazole derivatives, including this compound. Research indicates that such compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that related imidazole derivatives showed potent activity against Staphylococcus aureus and Candida albicans .
Antiprotozoal Activity
Another area of interest is the antiprotozoal activity of the compound. A series of related compounds were synthesized and evaluated for their effectiveness against protozoan parasites. The results indicated that modifications in the imidazole ring could enhance activity against Trypanosoma species, suggesting a promising avenue for further research .
The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. Imidazole derivatives are known to act on various biological targets, including:
- P2Y Receptors: These receptors are involved in platelet aggregation and other cellular responses. Compounds similar to this compound have been shown to modulate P2Y receptor activity, influencing platelet function .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several imidazole derivatives, including our compound of interest. The findings revealed that the compound displayed a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL against E. coli and Klebsiella pneumoniae, indicating moderate antibacterial activity .
Evaluation of Antiprotozoal Effects
In another investigation, researchers synthesized a library of imidazole-based compounds to assess their antiprotozoal properties. The study found that certain derivatives exhibited IC50 values below 10 µM against Leishmania donovani, highlighting the potential of these compounds in treating parasitic infections .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
